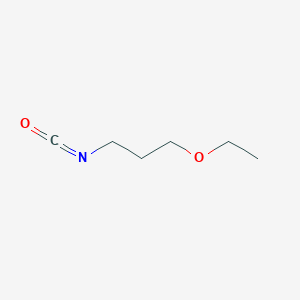![molecular formula C13H19NO B1356219 4-[(2-Methylphenoxy)methyl]piperidine CAS No. 63608-40-2](/img/structure/B1356219.png)
4-[(2-Methylphenoxy)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Methylphenoxy)methyl]piperidine” is a chemical compound with the CAS Number: 614731-14-5 . Its IUPAC name is 4-[(2-methylphenoxy)methyl]piperidine hydrochloride . The molecular weight of this compound is 241.76 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-[(2-Methylphenoxy)methyl]piperidine” can be represented by the InChI code: 1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “4-[(2-Methylphenoxy)methyl]piperidine” is 241.76 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Sigma-1 Receptor Probes
- Halogenated Piperidines for Sigma Receptor Imaging : Halogenated 4-(phenoxymethyl)piperidines, including variants of 4-[(2-Methylphenoxy)methyl]piperidine, have been studied as potential sigma receptor ligands. One such compound, labeled with iodine-123, showed high uptake and retention in the brain and other organs, indicating its potential as a probe for in vivo tomographic studies of sigma receptors (Waterhouse et al., 1997).
NMDA Receptor Antagonists
- Neuroprotective Agents : A compound structurally related to 4-[(2-Methylphenoxy)methyl]piperidine, 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, has been identified as a potent NR1/2B NMDA receptor antagonist with potential for neuroprotection (Zhou et al., 1999).
Molecular Structure Analysis
- Crystal and Molecular Structure Studies : Research into compounds like (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, which share a structural similarity to 4-[(2-Methylphenoxy)methyl]piperidine, reveals insights into molecular structures stabilized by hydrogen bonding and C-H…π interactions (Khan et al., 2013).
Antimycobacterial Agents
- Antimycobacterial Spiro-Piperidin-4-Ones : Research into spiro-piperidin-4-ones, which are structurally related to 4-[(2-Methylphenoxy)methyl]piperidine, shows promising in vitro and in vivo activity against various strains of Mycobacterium tuberculosis (Kumar et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Iron : Piperidine derivatives, including those related to 4-[(2-Methylphenoxy)methyl]piperidine, have been studied for their efficacy in preventing iron corrosion, showing significant potential in this area (Kaya et al., 2016).
Antidepressant Agents
- Potential Antidepressant Agents : Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine, structurally similar to 4-[(2-Methylphenoxy)methyl]piperidine, have shown potential as antidepressant agents in both in vivo and in vitro tests (Balsamo et al., 1987).
Safety And Hazards
Orientations Futures
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2-Methylphenoxy)methyl]piperidine”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLZQVJPOZTGMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589435 |
Source


|
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenoxy)methyl]piperidine | |
CAS RN |
63608-40-2 |
Source


|
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)




![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)




